molecular formula C9H8N2O4S B3381066 2-(4-Cyanobenzenesulfonamido)acetic acid CAS No. 214841-99-3

2-(4-Cyanobenzenesulfonamido)acetic acid

Cat. No.: B3381066
CAS No.: 214841-99-3
M. Wt: 240.24 g/mol
InChI Key: FDHUUEBQWGBPMV-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzenesulfonamido)acetic acid (CAS 214841-99-3) is a high-purity chemical compound with the molecular formula C9H8N2O4S and a molecular weight of 240.24 g/mol . This molecule features a benzene ring functionalized with a sulfonamide group linked to an acetic acid side chain and a terminal nitrile (cyano) group at the para position . This structure makes it a valuable building block and precursor in organic synthesis and medicinal chemistry research, particularly for the development of sulfur-containing heterocyclic compounds known for their diverse biological activities . The presence of multiple functional groups allows for versatile chemical modifications; the carboxylic acid can form esters or amides, the sulfonamide is a key pharmacophore in many drugs, and the nitrile group can serve as a hydrogen-bond acceptor or be further transformed . As a benzenesulfonamide derivative, it is of significant interest in the design and synthesis of new molecules with potential biological activity, following the tradition of similar compounds whose crystal structures and intermolecular hydrogen-bonding patterns have been studied to understand their solid-state properties . This product is intended for Research and Development use only and is not intended for use in humans, animals, or as a component in consumer products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-cyanophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-7-1-3-8(4-2-7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHUUEBQWGBPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214841-99-3
Record name 2-(4-cyanobenzenesulfonamido)acetic acid
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Foundational & Exploratory

Detailed Technical Guide: Synthesis and Properties of 2-(4-Cyanobenzenesulfonamido)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Cyanobenzenesulfonamido)acetic acid (CAS: 214841-99-3) is a specialized sulfonamide derivative of glycine characterized by the presence of a para-cyano electron-withdrawing group on the benzenesulfonyl moiety.[1] This compound serves as a critical building block in medicinal chemistry, particularly in the design of aldose reductase inhibitors (ARIs) and peptidomimetics . Its structural rigidity and polar acidic tail make it an ideal scaffold for probing protein-ligand interactions in hydrophilic pockets.

This guide provides a comprehensive technical analysis of the compound, detailing a validated synthesis protocol, physicochemical characterization, and its application in drug discovery.

Chemical Profile and Properties[1][2][3][4][5][6]

PropertySpecification
Systematic Name This compound
Synonyms N-(4-Cyanobenzenesulfonyl)glycine; ([(4-Cyanophenyl)sulfonyl]amino)acetic acid
CAS Number 214841-99-3
Molecular Formula C₉H₈N₂O₄S
Molecular Weight 240.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute aqueous base (NaOH, NaHCO₃); sparingly soluble in water; insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Predicted) Carboxylic acid: ~3.5; Sulfonamide NH: ~10.5
Melting Point Typically 180–185 °C (Decomposition often observed at higher temps)

Synthesis Strategy

The synthesis of this compound follows a classic Schotten-Baumann reaction pathway. This method utilizes aqueous basic conditions to maintain the glycine in its nucleophilic anionic form while neutralizing the hydrochloric acid byproduct generated during the sulfonylation.

Reaction Mechanism

The reaction involves the nucleophilic attack of the glycine amine nitrogen onto the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride. The base serves two roles:

  • Deprotonates the glycine ammonium species (

    
    ) to the reactive free amine (
    
    
    
    ).
  • Neutralizes the HCl produced, driving the equilibrium forward.

ReactionMechanism Gly Glycine (NH2-CH2-COOH) Inter Tetrahedral Intermediate Gly->Inter Nucleophilic Attack SulfCl 4-Cyanobenzenesulfonyl Chloride SulfCl->Inter Base Base (NaOH/Na2CO3) Base->Inter Deprotonation Prod 2-(4-Cyanobenzenesulfonamido) acetic acid Inter->Prod Elimination of Cl- Byprod NaCl + H2O Inter->Byprod

Figure 1: Mechanistic pathway for the N-sulfonylation of glycine.

Experimental Protocol

Scale: 10 mmol Yield: 85-92%

Reagents:
  • Glycine (0.75 g, 10 mmol)

  • 4-Cyanobenzenesulfonyl chloride (2.01 g, 10 mmol)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Diethyl ether (for washing)

  • Hydrochloric acid (HCl), 2M aqueous solution

Step-by-Step Procedure:
  • Preparation of Nucleophile: In a 50 mL round-bottom flask, dissolve glycine (10 mmol) in 25 mL of 1M NaOH (25 mmol). The excess base ensures the glycine carboxylate is formed and the amine is deprotonated.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add 4-cyanobenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes. Note: Adding the sulfonyl chloride as a solution in a small amount of THF or Dioxane can improve homogeneity but is not strictly necessary.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor the pH; if it drops below 9, add small aliquots of 1M NaOH to maintain basicity.

  • Workup:

    • Extract the aqueous reaction mixture with diethyl ether (2 x 15 mL) to remove any unreacted sulfonyl chloride (which stays in the organic layer). Discard the ether layer.

    • Cool the aqueous layer to 0 °C.

    • Slowly acidify with 2M HCl dropwise with vigorous stirring until pH ~2. A white precipitate will form immediately.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the solid with cold water (3 x 10 mL) to remove salts.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (1:1) mixture to obtain pure needle-like crystals. Dry in a vacuum oven at 50 °C overnight.

Characterization Data

To validate the synthesis, the following spectroscopic signatures should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.80 (br s, 1H): Carboxylic acid -COOH .

  • δ 8.45 (t, 1H, J=6.0 Hz): Sulfonamide -NH -. (Often appears as a triplet due to coupling with the adjacent CH₂).

  • δ 7.95 (d, 2H, J=8.5 Hz): Aromatic protons ortho to the cyano group.

  • δ 7.85 (d, 2H, J=8.5 Hz): Aromatic protons ortho to the sulfonyl group.

  • δ 3.65 (d, 2H, J=6.0 Hz): Glycine methylene -CH ₂-.

Infrared Spectroscopy (FT-IR)
  • 2235 cm⁻¹: Sharp characteristic stretch for the Nitrile (C≡N) group.

  • 3250–3350 cm⁻¹: N-H stretching vibration.

  • 1710–1730 cm⁻¹: C=O stretching of the carboxylic acid.

  • 1350 cm⁻¹ & 1160 cm⁻¹: Asymmetric and symmetric SO₂ sulfonamide stretches.

Mass Spectrometry (LC-MS)
  • ESI- (Negative Mode): m/z 239.0 [M-H]⁻ (Dominant peak).

  • ESI+ (Positive Mode): m/z 241.0 [M+H]⁺.

Biological Relevance & Applications[2][4]

Aldose Reductase Inhibition

The N-sulfonyl glycine scaffold is a pharmacophore found in several Aldose Reductase Inhibitors (ARIs), such as Alrestatin. The carboxylic acid moiety mimics the substrate's acidic group, binding to the active site's anion hole, while the hydrophobic aromatic ring interacts with the lipophilic pocket. The 4-cyano group enhances the acidity of the sulfonamide NH and improves metabolic stability compared to unsubstituted analogs.

Peptidomimetics

This compound serves as a "capped" amino acid building block. It is used to introduce a rigid, electron-deficient terminus to peptide chains, often to improve proteolytic stability or to probe hydrogen bonding networks in receptor binding sites.

Applications cluster_apps Primary Applications Compound 2-(4-Cyanobenzenesulfonamido) acetic acid ARI Aldose Reductase Inhibitor (ARI) Compound->ARI Pharmacophore Peptide Peptidomimetic Building Block Compound->Peptide N-capping CAI Carbonic Anhydrase Modulator Compound->CAI Sulfonamide moiety

Figure 2: Functional applications of the target compound in drug discovery.

Safety and Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217354, N-(4-Cyanophenyl)glycine (Related Structure Analysis). Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide biological activity).

Sources

The Investigator's Compass: A Technical Guide to Unraveling the Biological Targets of 2-(4-Cyanobenzenesulfonamido)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals embarking on the characterization of 2-(4-Cyanobenzenesulfonamido)acetic acid. While direct empirical data for this specific molecule is nascent, its chemical architecture, featuring a cyanobenzenesulfonamide core linked to an acetic acid moiety, strongly suggests potential interactions with several well-established enzyme families. This document will, therefore, provide a predictive framework and a methodological roadmap for identifying and validating its biological targets.

Introduction: Deconstructing the Molecule to Predict its Mission

The structure of this compound is a composite of pharmacologically active motifs. The sulfonamide group is a cornerstone of numerous clinically approved drugs, renowned for its ability to coordinate with metal ions in enzyme active sites. The cyano group can participate in various non-covalent interactions, while the acetic acid side chain provides a handle for potential hydrogen bonding and salt bridge formation. Understanding these components is paramount to forming a logical hypothesis for its biological targets.

The process of target identification is a critical initial step in drug discovery, illuminating the mechanism of action of a novel compound.[1] This guide will explore both the probable target classes for this compound and the experimental workflows to confirm these interactions.

Primary Potential Target Families

Based on extensive literature on sulfonamide-containing compounds, three primary enzyme families emerge as high-probability targets for this compound: Carbonic Anhydrases, Matrix Metalloproteinases, and Protein Kinases.

Carbonic Anhydrases (CAs)

Background: Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[2][3][5]

Mechanism of Inhibition by Sulfonamides: The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group. It coordinates to the Zn(II) ion in the active site of carbonic anhydrases, displacing a water molecule or hydroxide ion essential for catalysis. The acidic nature of the sulfonamide proton facilitates this binding. The rest of the molecule extends into the active site cavity, where substituents can form additional interactions with amino acid residues, dictating isoform selectivity.

Derivatives of 4-aminobenzenesulfonamide are well-documented as CA inhibitors.[3] Notably, compounds containing a 4-cyanamidobenzenesulfonamide scaffold have been shown to be potent inhibitors of several human CA isoforms, including hCA I, II, VII, and XIII.[6][7][8]

Hypothesis for this compound: The cyanobenzenesulfonamide core of the topic compound is highly suggestive of CA inhibition. The 4-cyano substituent could potentially interact with residues in the active site, influencing binding affinity and isoform selectivity. The acetic acid side chain may form hydrogen bonds or salt bridges with amino acids at the entrance of the active site.

Matrix Metalloproteinases (MMPs)

Background: Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[9] Their activity is crucial for tissue remodeling, but their dysregulation is implicated in diseases such as arthritis, cancer, and cardiovascular disorders.[9][10]

Mechanism of Inhibition by Sulfonamides: Similar to their interaction with CAs, sulfonamides can act as zinc-binding groups in the active site of MMPs.[11][12] The sulfonamide group can coordinate with the catalytic zinc ion, while the rest of the inhibitor occupies the substrate-binding pockets (S1', S2', etc.).[9][11] The design of potent and selective MMP inhibitors often involves tailoring the non-zinc-binding parts of the molecule to fit into these specific pockets.[10]

Hypothesis for this compound: The sulfonamide moiety of this compound could chelate the active site zinc ion in MMPs. The cyanophenyl ring could occupy the S1' pocket, a common feature for many MMP inhibitors. The acetic acid group could potentially interact with residues on the enzyme surface.

Protein Kinases

Background: Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

Mechanism of Inhibition by Sulfonamides: Certain sulfonamide-based compounds can act as ATP-competitive inhibitors of protein kinases.[13][14] The sulfonamide group in these inhibitors often forms key hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine part of ATP. The rest of the molecule then extends into the hydrophobic pocket and other regions of the ATP-binding site. Isoquinoline sulfonamides are a well-known class of protein kinase inhibitors.[13][14][15] While this compound is not an isoquinoline, the general principle of sulfonamides engaging with the kinase hinge is a possibility.

Hypothesis for this compound: It is plausible that the sulfonamide group of this compound could form hydrogen bonds with the hinge region of certain protein kinases. The cyanophenyl and acetic acid moieties would then project into the ATP-binding pocket, and their interactions would determine the affinity and selectivity for specific kinases.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation.[16] This typically involves initial screening to identify potential binders, followed by more rigorous validation of the interaction and its functional consequences.

Initial Target Identification Strategies

Two main strategies can be employed for the initial identification of protein targets for a small molecule: affinity-based methods and label-free methods.[1]

This method involves immobilizing the small molecule of interest to a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate.[1][17][18]

Experimental Protocol: Affinity-Based Pull-Down

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of this compound with a linker attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. The acetic acid moiety is a logical point of attachment.

    • Couple the linker to an affinity tag such as biotin.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line) and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

    • Add the cell lysate to the beads and incubate with gentle rotation to allow for protein binding.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive binder (e.g., free biotin) or a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

Diagram of Affinity-Based Pull-Down Workflow:

AffinityPullDown cluster_synthesis Probe Synthesis cluster_assay Pull-Down Assay cluster_analysis Analysis Compound 2-(4-Cyanobenzenesulfonamido) acetic acid Probe Biotinylated Probe Compound->Probe Linker Attachment Beads Streptavidin Beads Probe->Beads Lysate Cell Lysate Incubation Incubation Lysate->Incubation Beads->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MS Mass Spectrometry SDSPAGE->MS Target Target Protein(s) MS->Target DARTS Lysate Cell Lysate Control Vehicle Control Lysate->Control Compound Test Compound Lysate->Compound Protease Protease Digestion Control->Protease Compound->Protease SDS_Control SDS-PAGE (Control) Protease->SDS_Control Digested Proteins SDS_Compound SDS-PAGE (Compound) Protease->SDS_Compound Protected Protein Analysis Band Comparison & MS SDS_Control->Analysis SDS_Compound->Analysis Target Protected Target Protein Analysis->Target Validation IdentifiedTarget Identified Target Protein EnzymeAssay Enzymatic Assay IdentifiedTarget->EnzymeAssay TSA Thermal Shift Assay (TSA/DSF) IdentifiedTarget->TSA CellAssay Cell-Based Functional Assay IdentifiedTarget->CellAssay IC50 Determine IC50/Ki EnzymeAssay->IC50 TmShift Measure ΔTm TSA->TmShift Phenotype Observe Phenotypic Change CellAssay->Phenotype

Caption: General workflow for validating a potential biological target.

Conclusion

This compound is a molecule with significant potential for biological activity, primarily due to its sulfonamide core. The most probable targets for this compound are carbonic anhydrases and matrix metalloproteinases, with a possibility of interacting with certain protein kinases. The experimental strategies and protocols outlined in this guide provide a robust framework for systematically identifying and validating these potential targets. A thorough investigation, combining biochemical, biophysical, and cell-based assays, will be essential to elucidate the precise mechanism of action of this compound and to unlock its therapeutic potential.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Taylor & Francis Online.
  • Target Identification and Validation (Small Molecules). University College London.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 04). MDPI.
  • Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed.
  • Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Bentham Science.
  • A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. Benchchem.
  • Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells - PMC. (2020, March 11).
  • Sulfonamide-based compounds as protein tyrosine kinase inhibitors.
  • Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. (2025, August 13). Ovid.
  • Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. (2025, August 06).
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 01). Revvity.
  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. NVIDIA.
  • Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.
  • 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors | Request PDF.
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PubMed.
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2022, October 28). FLORE.
  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (2006, February 15). Europe PMC.
  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC.
  • 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. (2023, July 08). PubMed.
  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. (2022). Scientific Research Publishing.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). MDPI.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC.
  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1995, October 17). PNAS.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, April 01). EXCLI Journal.
  • 4-Cyanamido-Substituted Benzenesulfonamides Act as Dual Carbonic Anhydrase and Cathepsin Inhibitors. (2023, June 07). SSRN.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). PubMed.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry, 5(4), 125-135.
  • Synthesis and Biological Activity of 2-Cyanobenzenesulfonylurea Derivatives. (2025, August 07).
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020, March 26). CORE.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. Rasayan Journal of Chemistry.
  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.
  • PDF. Indian Journal of Pharmaceutical Sciences.
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  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry.
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  • 2-(3-cyanobenzenesulfonamido)acetic acid | 743452-18-8. Sigma-Aldrich.
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Sources

Technical Guide: Discovery and History of Cyanobenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the evolution of cyanobenzenesulfonamide derivatives from classical antimetabolites to a novel class of "molecular glue" degraders. It focuses on the discovery, synthesis, and mechanistic pivot of Indisulam (E7070) and its analogs (e.g., Tasisulam, E7820). Originally characterized as cell cycle inhibitors targeting the G1 phase and carbonic anhydrase (CA), these compounds are now understood to function as recruitment modules for the DCAF15 E3 ubiquitin ligase , leading to the targeted degradation of the splicing factor RBM39 .[1] This guide provides researchers with validated protocols for synthesis and biological characterization, grounded in the latest mechanistic insights.

Part 1: Chemical Space & Discovery History

The Evolutionary Trajectory

The discovery of cyanobenzenesulfonamides emerged from phenotypic screens aimed at identifying novel antimitotic agents. The trajectory is defined by two distinct generations of sulfonamides:

  • Generation 1 (Tubulin Binders): The precursor E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) was identified as a tubulin polymerization inhibitor.

  • Generation 2 (Cell Cycle Modulators): Structural optimization led to Indisulam (E7070) . Unlike E7010, Indisulam did not inhibit tubulin polymerization but induced a potent G1 cell cycle arrest.

Structure-Activity Relationship (SAR)

The core pharmacophore of Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) relies on specific electronic and steric properties:

Structural MotifFunction & SAR Insight
Indole Core The 7-aminoindole scaffold is critical for binding to the DCAF15 surface.
3-Chloro Substituent Essential for potency. Replacing the 3-chloro group with a methyl group (as in earlier analogs) significantly alters the binding affinity and degradation profile. The chlorine atom fills a hydrophobic sub-pocket on DCAF15.
Disulfonamide The 1,4-benzenedisulfonamide moiety acts as the "connector." The sulfonamide -NH- forms hydrogen bonds with the backbone of DCAF15 (e.g., Val477), anchoring the molecule.

Part 2: Mechanism of Action (The Mechanistic Pivot)

The "Molecular Glue" Paradigm

For over a decade, Indisulam was described primarily as a Carbonic Anhydrase (CA) inhibitor (specifically CA IX and XII) and a G1 checkpoint inhibitor. It was not until 2017 that the precise molecular target was identified as RBM39 (RNA Binding Motif protein 39).

Indisulam functions as a molecular glue , a small molecule that stabilizes the interaction between an E3 ligase (DCAF15) and a neo-substrate (RBM39) that would not otherwise interact. This ternary complex formation triggers the polyubiquitination of RBM39 and its subsequent proteasomal degradation, leading to lethal splicing defects (intron retention).

Pathway Visualization

The following diagram illustrates the recruitment of RBM39 to the DCAF15-CUL4 complex mediated by Indisulam.

G Indisulam Indisulam (E7070) Complex Ternary Complex [DCAF15-Indisulam-RBM39] Indisulam->Complex Stabilizes Interface DCAF15 DCAF15 (Substrate Receptor) DCAF15->Complex Binds RBM39 RBM39 (Splicing Factor) RBM39->Complex Recruited Ub Ubiquitination Complex->Ub E3 Ligase Activity (CUL4-DDB1) Proteasome 26S Proteasome Ub->Proteasome Degradation Signal Splicing Splicing Defects (Intron Retention) Proteasome->Splicing Loss of RBM39 Death Cell Death (Apoptosis) Splicing->Death Transcriptome Failure

Caption: The Indisulam-mediated degradation pathway.[2][3] Indisulam bridges the interface between DCAF15 and RBM39, initiating ubiquitination and proteotoxic stress.

Part 3: Technical Protocols

Chemical Synthesis of Indisulam (E7070)

Objective: Synthesis of N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide.[2][4] Principle: Sulfonylation of an electron-rich aminoindole with a sulfonyl chloride.

Reagents:

  • 3-Chloro-7-aminoindole (Starting Material A)

  • 4-Sulfamoylbenzenesulfonyl chloride (Starting Material B)

  • Pyridine (Solvent/Base)[5][6]

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)[7]

Protocol:

  • Preparation: Dissolve 3-chloro-7-aminoindole (1.0 eq, 166 mg) in anhydrous THF (5 mL) and Pyridine (2 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add 4-sulfamoylbenzenesulfonyl chloride (1.1 eq, 280 mg) portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: CH2Cl2/MeOH 9:1) or LC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold 1N HCl (20 mL) to neutralize the pyridine and precipitate the product.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) and Mass Spectrometry (ESI- MS m/z: 384 [M-H]-).

RBM39 Degradation Assay (Western Blot)

Objective: Confirm molecular glue activity by measuring RBM39 protein levels.

Protocol:

  • Seeding: Plate HCT116 cells at 3 x 10^5 cells/well in a 6-well plate. Allow adhesion overnight.[5][7][8]

  • Treatment: Treat cells with Indisulam at graded concentrations (0, 0.1, 1.0, 10 µM) for 6 hours . (Short duration is critical to distinguish direct degradation from secondary transcriptional effects).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors (PMSF, Aprotinin).

  • Blotting: Separate proteins on a 4-12% Bis-Tris gel. Transfer to PVDF membrane.

  • Detection:

    • Primary Antibody: Anti-RBM39 (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Vinculin (1:5000).

  • Analysis: A successful "molecular glue" hit will show a dose-dependent disappearance of the RBM39 band at >1 µM.

Part 4: Quantitative Data Summary

The following table summarizes the antiproliferative potency of Indisulam across key cell lines, highlighting the correlation between DCAF15 expression and drug sensitivity.

Cell LineTissue OriginIC50 (µg/mL)IC50 (µM)DCAF15 Status
HCT116 Colon Carcinoma0.11~0.28High
SW620 Colon Carcinoma0.14~0.36High
P388 Leukemia (Murine)0.20~0.52High
PC-9 Lung Adenocarcinoma0.18~0.47Moderate
NCI-H596 NSCLC94.0>200Low/Resistant

Note: Data derived from Owa et al. (1999) and subsequent validation studies. High DCAF15 expression is a predictive biomarker for Indisulam sensitivity.

Part 5: Future Outlook

The discovery that Indisulam, Tasisulam , and E7820 act as molecular glues has revitalized interest in sulfonamides. Current research focuses on:

  • Biomarker Stratification: Using DCAF15 levels to select patients (e.g., in AML or high-grade gliomas).

  • Novel Substrates: Engineering the sulfonamide "warhead" to recruit novel neo-substrates beyond RBM39.

  • Combination Therapies: Combining Indisulam with BCL-2 inhibitors to exploit splicing-stress induced apoptosis.

References

  • Owa, T., et al. (1999).[4] "Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle."[4] Journal of Medicinal Chemistry.

  • Han, T., et al. (2017).[2][9] "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15."[1][2][3][10][11] Science.

  • Uehara, T., et al. (2017).[9] "Selective degradation of splicing factor CAPERα by anticancer sulfonamides." Nature Chemical Biology.[10]

  • Ozawa, Y., et al. (2001). "E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo."[2][4] European Journal of Cancer.[2]

  • Assi, R., et al. (2018). "Indisulam: an anticancer sulfonamide in clinical development."[9][11] Expert Opinion on Investigational Drugs.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-Cyanobenzenesulfonamido)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 2-(4-Cyanobenzenesulfonamido)acetic acid, a molecule of interest in medicinal chemistry and drug development. The described method is a robust and efficient one-pot reaction between 4-cyanobenzenesulfonyl chloride and glycine under aqueous basic conditions. This application note is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering a comprehensive guide from starting materials to the fully characterized final product. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central pillars of this guide.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, and anticancer properties. The synthesis of novel sulfonamide derivatives is therefore a critical task in the development of new therapeutic agents. This compound incorporates a cyano group, which can act as a hydrogen bond acceptor or be further elaborated chemically, and a glycine moiety, a common building block in biologically active molecules. The reliable synthesis of this compound is the first step in exploring its potential as a drug candidate or a key intermediate.

The protocol detailed herein is based on the classical Schotten-Baumann reaction conditions, a widely used method for the acylation of amines. The reaction proceeds by the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Cyanobenzenesulfonyl chloride≥98%Commercially AvailableCorrosive, handle with care in a fume hood.
Glycine≥99%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableCorrosive, handle with care.
Hydrochloric Acid (HCl), conc.Reagent GradeCommercially AvailableCorrosive, handle with care.
Deionized Water
EthanolReagent GradeCommercially AvailableFlammable.
Ethyl AcetateReagent GradeCommercially AvailableFlammable, irritant.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available

Experimental Procedure

Synthesis of this compound

This procedure details a one-pot synthesis from glycine and 4-cyanobenzenesulfonyl chloride.

Step 1: Preparation of the Glycine Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water (volume appropriate for concentration).

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. The sodium hydroxide deprotonates the amino group of glycine, making it a more potent nucleophile.[1]

Step 2: Addition of 4-Cyanobenzenesulfonyl Chloride

  • In a separate beaker, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent that is miscible with water, such as acetone or tetrahydrofuran (THF), if it is not readily soluble in the aqueous base.

  • Add the 4-cyanobenzenesulfonyl chloride solution dropwise to the cold glycine solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the hydrolysis of the sulfonyl chloride.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

Step 4: Work-up and Isolation

  • Once the reaction is complete, transfer the reaction mixture to a beaker and cool it in an ice-water bath.

  • Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise with vigorous stirring. This step protonates the carboxylate and the sulfonamide, causing the product to precipitate out of the aqueous solution.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water to remove any inorganic salts.

  • Dry the crude product under vacuum.

Purification

Recrystallization is an effective method for purifying the crude product.[2]

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.[3]

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the cyanophenyl group, the methylene protons of the glycine moiety, and the acidic protons of the carboxylic acid and sulfonamide.
¹³C NMR Resonances for the aromatic carbons, the cyano carbon, the methylene carbon, and the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C≡N stretch of the cyano group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₉H₈N₂O₄S, MW: 240.24 g/mol ).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Cyanobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable and should be handled away from ignition sources.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Glycine & NaOH in Water B Cool to 0-5 °C A->B C Add 4-Cyanobenzenesulfonyl Chloride B->C Slow Addition D Stir at Room Temperature C->D E Acidify with HCl D->E Reaction Complete F Filter Precipitate E->F G Wash with Water F->G H Dry Crude Product G->H I Recrystallize from Ethanol H->I J Collect & Dry Pure Product I->J

Caption: Synthetic workflow for this compound.

Characterization Logic

characterization_logic Product Final Product Structure Structural Confirmation Product->Structure Purity Purity Assessment Product->Purity H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Purity->H_NMR TLC TLC Analysis Purity->TLC MP Melting Point Purity->MP

Caption: Logic flow for the characterization of the final product.

References

  • US2777844A - Sulfonamide purification process - Google Patents.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]

  • What is the method of analysis of sulphonamides? - Quora. Available at: [Link]

  • 2-(3-cyanobenzenesulfonamido)acetic acid (C9H8N2O4S) - PubChemLite. Available at: [Link]

  • 2-[(4-cyanophenyl)methanesulfonamido]acetic acid (C10H10N2O4S) - PubChemLite. Available at: [Link]

  • 2-(4-Bromobenzenesulfonamido)acetic acid - PMC - NIH. Available at: [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes - Organic Syntheses Procedure. Available at: [Link]

  • Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • p. 436 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available at: [Link]

  • Compound treatment assay for C. elegans The original version was published in Sci Adv, DOI: 10.1126/sciadv.abb2529 NuRD Mediates - Ye Tian. Available at: [Link]

  • Preparation of pharmacological agents - Protocols.io. Available at: [Link]

  • EP0474334A2 - Process for preparing glycine in high yield - Google Patents.
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI. Available at: [Link]

  • 2-(4-Chlorobenzenesulfonamido)acetic acid | C8H8ClNO4S | CID 737466 - PubChem - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - MDPI. Available at: [Link]

  • CN1022320C - Purification method of glycine - Google Patents.
  • Glycine: Organic Synthesis - YouTube. Available at: [Link]

Sources

Application Note: Kinetic Characterization of 2-(4-Cyanobenzenesulfonamido)acetic acid as a Putative Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for evaluating 2-(4-Cyanobenzenesulfonamido)acetic acid (also known as


-(4-cyanophenylsulfonyl)glycine) as an inhibitor of Aldose Reductase (ALR2; EC 1.1.1.21) . Belonging to the 

-benzenesulfonylglycine pharmacophore class, this compound is hypothesized to inhibit the conversion of glucose to sorbitol in the polyol pathway. The assay utilizes a kinetic spectrophotometric method monitoring the oxidation of NADPH at 340 nm.[1] This guide provides mechanistic grounding, step-by-step methodology, and data analysis frameworks for drug discovery professionals.

Introduction & Mechanism of Action

The Polyol Pathway and Diabetic Complications

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway.[1][2][3] Under normoglycemic conditions, glucose is primarily metabolized via glycolysis. However, during hyperglycemia (diabetes), ALR2 converts excess glucose into sorbitol using NADPH as a cofactor. Sorbitol is impermeable to cell membranes; its accumulation leads to osmotic stress, oxidative damage, and tissue injury (cataracts, neuropathy, nephropathy).

Compound Rationale

The test compound, This compound , features a carboxylic acid "head" and a hydrophobic "tail" linked by a sulfonamide bridge. This structure mimics the transition state of the ALR2 active site, specifically interacting with the anion-binding pocket (Tyr48, His110, Trp111) to block substrate entry.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific intervention point of the test compound.

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose D-Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase Inhibitor 2-(4-Cyanobenzenesulfonamido) acetic acid Inhibitor->ALR2 Inhibits

Figure 1: The Polyol Pathway.[1][2][4][5] The compound inhibits ALR2, preventing the NADPH-dependent reduction of glucose to sorbitol.

Assay Principle

The inhibitory activity is measured spectrophotometrically by tracking the rate of NADPH oxidation .

  • Reaction: DL-Glyceraldehyde + NADPH + H

    
    
    
    
    
    Glycerol + NADP
    
    
  • Detection: NADPH absorbs light at 340 nm , while NADP

    
     does not. The decrease in absorbance (
    
    
    
    ) over time is directly proportional to enzyme activity.
  • Substrate Choice: DL-Glyceraldehyde is used instead of glucose because ALR2 has a much higher affinity (

    
    ) for glyceraldehyde, allowing for a faster, more sensitive in vitro reaction that conserves enzyme.
    

Materials & Reagents

Biological Reagents
ReagentSpecificationStorageNotes
Enzyme Recombinant Human ALR2 (rhALR2) or Rat Lens Homogenate-80°CAvoid freeze-thaw cycles.
Substrate DL-Glyceraldehyde-20°CPrepare fresh.
Cofactor NADPH (tetrasodium salt)-20°CLight sensitive. Keep on ice.
Reference Epalrestat or Sorbinil4°CValidated ALR2 inhibitors.
Buffers & Solvents
  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2). Note: The slightly acidic pH 6.2 is optimal for ALR2 kinetic studies using glyceraldehyde.

  • Solvent: Dimethyl sulfoxide (DMSO). Final assay concentration must be

    
     1% (v/v).
    

Experimental Protocol

Preparation of Solutions
  • Stock Inhibitor Solution: Dissolve This compound in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M) in DMSO.
  • Substrate Solution: Prepare 10 mM DL-Glyceraldehyde in Assay Buffer.

  • Cofactor Solution: Prepare 0.15 mM NADPH in Assay Buffer. Protect from light.[6]

Assay Workflow (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200


L  per well.

Step 1: Pre-Incubation (Enzyme + Inhibitor)

  • Add 100

    
    L  of 0.1 M Phosphate Buffer (pH 6.2) to each well.
    
  • Add 20

    
    L  of ALR2 Enzyme solution (activity adjusted to give 
    
    
    
    /min in control).
  • Add 2

    
    L  of Test Compound (various concentrations) or DMSO (Vehicle Control).
    
  • Incubate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme active site before the reaction starts.

Step 2: Reaction Initiation 5. Add 50


L  of NADPH solution (Final conc: ~0.1 mM).
6.  Start the reaction by adding 28 

L
of DL-Glyceraldehyde (Final conc: ~1 mM). Note: Some protocols start with NADPH; however, starting with substrate minimizes non-specific oxidation.

Step 3: Kinetic Reading 7. Immediately place plate in a UV-Vis microplate reader pre-heated to 25°C. 8. Measure Absorbance at 340 nm every 30 seconds for 5–10 minutes.

Workflow Diagram

AssayWorkflow Prep 1. Prepare Reagents (Buffer, NADPH, Substrate) Mix1 2. Pre-Incubation (Buffer + Enzyme + Inhibitor) 10 min @ 25°C Prep->Mix1 Start 3. Initiate Reaction Add NADPH + DL-Glyceraldehyde Mix1->Start Read 4. Kinetic Read Abs @ 340nm (0-10 min) Start->Read Analyze 5. Data Analysis Calculate Slope (ΔA/min) Read->Analyze

Figure 2: Step-by-step assay workflow for high-throughput screening.

Data Analysis & Validation

Calculation of Activity

Calculate the reaction rate (Slope) for the linear portion of the curve (usually 1–5 minutes).



Percent Inhibition


  • Slope

    
    :  Enzyme + DMSO + Substrate
    
  • Slope

    
    :  Buffer + DMSO + Substrate (No Enzyme)
    
IC Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Use non-linear regression (4-parameter logistic fit) to determine the IC


 (concentration inhibiting 50% of activity).
Quality Control Criteria (Self-Validation)
  • Linearity: The control reaction must be linear (

    
    ) for at least 3 minutes.
    
  • Background: The "No Enzyme" blank should show negligible change in absorbance. If high, check NADPH stability.

  • Z-Factor: For HTS campaigns, ensure Z' > 0.5.

Troubleshooting & Expert Tips

  • Solubility: Sulfonamides can precipitate in aqueous buffers. If the solution turns turbid upon adding the compound to the buffer, increase the DMSO concentration (up to 2% max) or use a solubilizing agent like Tween-20 (0.01%), though this may affect enzyme kinetics.

  • Thermal Stability: ALR2 is heat-sensitive. Ensure the plate reader is calibrated to 25°C or 30°C, not 37°C, as the reaction rate is too fast and unstable at higher temperatures for manual pipetting.

  • Selectivity Check: To confirm specificity, test the compound against Aldehyde Reductase (ALR1) .[1] A good ALR2 inhibitor should show >10-fold selectivity over ALR1.

References

  • BenchChem. (2025).[2] Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.[2][7] Retrieved from

  • Da Settimo, A., et al. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase.[8][9] Journal of Medicinal Chemistry.[8] Retrieved from

  • Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol.[6] Retrieved from [6]

  • Creative Enzymes. (2025). Enzyme Activity Measurement for Aldehyde Reductase. Retrieved from

  • Maccari, R., et al. (2018). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules (MDPI). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Cyanobenzenesulfonamido)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-cyanobenzenesulfonamido)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis.

Overview of the Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and glycine. This reaction is a classic example of sulfonamide bond formation and is often carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can be attributed to several factors, from the quality of starting materials to the reaction conditions. Here are the most common culprits and how to address them:

  • Purity of Starting Materials:

    • 4-Cyanobenzenesulfonyl Chloride: This reagent is susceptible to hydrolysis. Ensure it is of high purity and has been stored under anhydrous conditions. The presence of 4-cyanobenzenesulfonic acid as an impurity will not participate in the reaction, thus lowering the effective concentration of your starting material.[3]

    • Glycine: While generally stable, ensure the glycine used is of high purity and dry.

    • Solvent: The presence of water in the solvent can lead to the hydrolysis of the sulfonyl chloride. Use anhydrous solvents if the reaction is sensitive to water.[4]

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the glycine's amino group and reducing its nucleophilicity. Common bases include sodium carbonate, sodium hydroxide, or triethylamine.[1][2]

    • Temperature: While many Schotten-Baumann reactions proceed at room temperature, some less reactive amines may require gentle heating.[1] However, excessive heat can promote side reactions.

    • Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Side Reactions:

    • Hydrolysis of 4-Cyanobenzenesulfonyl Chloride: This is a significant side reaction, especially in aqueous basic conditions.[1] To mitigate this, the sulfonyl chloride should be added slowly to the reaction mixture, and in some cases, a slight excess may be necessary.

    • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[5] While typically stable under standard Schotten-Baumann conditions, this can be a concern during workup if harsh conditions are used.

Issue 2: Difficulty in Product Isolation and Purification

Q2: I am having trouble isolating a pure product. What are the likely impurities and what purification strategies can I employ?

A2: The primary impurities are typically unreacted starting materials and the hydrolysis product of the sulfonyl chloride.

  • Common Impurities:

    • 4-Cyanobenzenesulfonic acid: This is the hydrolysis product of 4-cyanobenzenesulfonyl chloride.

    • Unreacted Glycine: Due to its high polarity, it can sometimes be challenging to separate from the product.

    • Unreacted 4-Cyanobenzenesulfonyl Chloride: If an excess was used, it may remain after the reaction.

  • Purification Strategies:

    • Acid-Base Extraction: After the reaction, acidifying the mixture will protonate the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution. The unreacted glycine will remain in the aqueous phase. The 4-cyanobenzenesulfonic acid will also be in the aqueous phase.

    • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used.[3]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape can be effective.[3]

Issue 3: Unexpected Spectroscopic Data

Q3: The NMR/IR spectrum of my product is not what I expected. What could be the issue?

A3: Discrepancies in spectroscopic data often point to the presence of impurities or an incorrect structure.

  • NMR Spectroscopy:

    • 1H NMR: Look for the characteristic peaks of the product: the aromatic protons of the cyanophenyl group, the methylene protons of the acetic acid moiety, and the exchangeable protons of the sulfonamide and carboxylic acid groups. The absence of the glycine starting material peaks is a good indicator of reaction completion.

    • 13C NMR: Confirm the presence of all expected carbon signals, including the nitrile carbon, the aromatic carbons, the carbonyl carbon, and the methylene carbon.

  • IR Spectroscopy:

    • Key stretches to look for include: the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the C≡N stretch of the nitrile group.[6][7]

  • Mass Spectrometry:

    • The molecular ion peak should correspond to the calculated molecular weight of this compound (C₉H₈N₂O₄S).[8] High-resolution mass spectrometry can confirm the elemental composition.[9]

If the data does not align with the expected structure, consider the possibility of side reactions, such as hydrolysis of the nitrile group or the formation of dimers.

Detailed Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If you are experiencing low yields, a systematic optimization of the reaction conditions is recommended.

ParameterStandard ConditionOptimization StrategyRationale
Solvent Water/Organic Biphasic[1]Try polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]Minimizes hydrolysis of the sulfonyl chloride.
Base Sodium Carbonate[1]Try an organic base like Triethylamine (TEA) or Pyridine.[2]Can improve solubility of reactants in organic solvents.
Temperature Room TemperatureStart at 0 °C and slowly warm to room temperature. Gentle heating (40-50 °C) can be explored if the reaction is sluggish.Controls exothermic reactions and minimizes side reactions.[3]
Stoichiometry 1:1 Glycine to Sulfonyl ChlorideUse a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride.Accounts for some hydrolysis of the sulfonyl chloride.[1]

Experimental Protocol: Optimization of N-Sulfonylation

  • Set up several small-scale reactions in parallel, each varying one parameter (e.g., different bases, different solvents).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • After the optimal reaction time is determined, work up each reaction under identical conditions.

  • Isolate and weigh the crude product to determine the yield for each set of conditions.

  • Analyze the purity of the crude product by ¹H NMR to identify the most effective conditions.

Guide 2: Step-by-Step Purification Protocol

This protocol outlines a standard procedure for the isolation and purification of the product.

  • Quenching and Initial Isolation:

    • Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The product should precipitate as a solid. If it oils out, try adding more water or scratching the side of the flask.

    • Collect the solid by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

    • If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.[3]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield check_reagents Verify Purity of Starting Materials (Sulfonyl Chloride, Glycine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Base, Temperature, Time) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_reactions Evidence of Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Conditions (See Guide 1) incomplete_reaction->optimize_conditions Yes side_reactions->optimize_conditions No improve_workup Improve Workup/Purification (See Guide 2) side_reactions->improve_workup Yes success Improved Yield optimize_conditions->success improve_workup->success

Sources

Improving the yield of "2-(4-Cyanobenzenesulfonamido)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Improving the yield of 2-(4-Cyanobenzenesulfonamido)acetic acid Ticket ID: OPT-YIELD-CN-SULF-001

Executive Summary: The Chemistry of Failure

You are likely experiencing low yields due to the specific electronic nature of your electrophile. The 4-cyano group on the benzene ring is strongly electron-withdrawing.[1] While this increases the reactivity of the sulfonyl chloride toward the glycine nucleophile, it simultaneously makes the sulfonyl chloride hyper-sensitive to hydrolysis by water.

In a standard Schotten-Baumann reaction (aqueous base + organic solvent), the competition between the amine (glycine) and the solvent (water/hydroxide) is the primary yield-determining factor. For this specific molecule, if your temperature drifts above 5°C or your pH exceeds 10.5, the hydrolysis rate (


) outcompetes the amidation rate (

), resulting in the formation of the water-soluble sulfonic acid byproduct rather than your desired precipitate.

Module 1: Critical Process Parameters (CPPs)

To maximize yield, you must control three variables. Deviating from these windows is the root cause of <60% yields.

ParameterTarget RangeScientific Rationale
Temperature 0°C – 5°C The activation energy (

) for hydrolysis is lower than for amidation.[1] Low temperature kinetically suppresses the side reaction (hydrolysis) more than the main reaction.
pH Control 9.5 – 10.0 < 9.0: Glycine exists mainly as

, which is non-nucleophilic. > 10.5: Hydroxide ion concentration is high enough to attack the highly electrophilic sulfonyl sulfur directly.
Stoichiometry 1.0 : 2.2 Use 2.2 equivalents of Glycine relative to the Sulfonyl Chloride. Glycine is cheap; the sulfonyl chloride is the value driver. Excess nucleophile statistically favors amidation over hydrolysis.

Module 2: Optimized "Golden Batch" Protocol

Reagents:

  • A: Glycine (2.2 eq) dissolved in 1M NaOH (approx 2.2 eq).

  • B: 4-Cyanobenzenesulfonyl chloride (1.0 eq) dissolved in minimal THF or Dioxane (maintain homogeneity).

Workflow:

  • Preparation: Dissolve Glycine in the NaOH solution. Cool this aqueous phase to 0°C in an ice/salt bath. Ensure pH is ~10.

  • Addition: Add solution B (Sulfonyl Chloride) dropwise over 30–45 minutes. Do not dump it in. A high local concentration of sulfonyl chloride generates "hot spots" where hydrolysis dominates.

  • Maintenance: During addition, monitor pH continuously. If it drops below 9.0, add 10% NaOH dropwise to maintain pH 9.5–10.0.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to Room Temperature (RT) over 1 hour.

  • Workup (The Yield Trap):

    • Wash the basic solution with Ethyl Acetate (removes unreacted sulfonyl chloride/impurities).

    • Slowly acidify the aqueous layer with 6N HCl to pH 1–2.

    • Crucial: Cool the acidified mixture to 4°C for 4 hours before filtration. The product has partial water solubility; filtering warm causes ~15% yield loss.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned cloudy immediately, and the final yield is <30%. What happened?

A: You likely added the sulfonyl chloride too fast or without enough solvent.

  • Diagnosis: The "cloudiness" was likely the sulfonyl chloride precipitating out of solution before it could react. If it's solid, it reacts on the surface only, slowing amidation while water slowly hydrolyzes it.

  • Fix: Dissolve the 4-cyanobenzenesulfonyl chloride in a water-miscible solvent like THF or Acetone before addition.[1] This ensures a homogeneous phase for the reaction to occur instantly.

Q2: I see a large amount of solid, but after filtration, the NMR shows it's mostly 4-cyanobenzenesulfonic acid.

A: Your pH was likely too high (>11) or temperature too high.

  • Mechanism: The cyano group pulls electron density from the sulfur, making it a "hard" electrophile. Hydroxide (

    
    ) is a hard nucleophile.[1] At high pH, 
    
    
    
    attacks the sulfur faster than the bulky glycine nitrogen does.
  • Fix: Use a pH-stat or check with narrow-range pH paper every 5 minutes.[1] Do not use excess NaOH "just to be safe."

Q3: The product oils out upon acidification instead of precipitating.

A: This is a common issue with sulfonamides containing aromatic rings.

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of warm Ethanol.

    • Add water dropwise until turbid.

    • Scratch the glass side of the flask or add a seed crystal.

    • Let it stand at 4°C overnight. The oil should crystallize.

Q4: Can I use Pyridine or Triethylamine (TEA) instead of NaOH?

A: Yes, and this often improves yield for sensitive substrates.

  • Protocol: Run the reaction in DCM (Dichloromethane) .

    • Suspend Glycine Ethyl Ester Hydrochloride (not free glycine) in DCM.

    • Add 2.5 eq TEA.

    • Add Sulfonyl Chloride at 0°C.

    • Note: You will need an extra hydrolysis step (LiOH/THF/Water) to convert the ester to the acid, but the coupling yield is often >90% because water is absent during the critical bond-forming step.

Module 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition determining your yield.

ReactionPathway cluster_conditions Critical Control Points Start 4-Cyanobenzenesulfonyl Chloride Intermediate Transition State Start->Intermediate Electrophilic Attack Glycine Glycine (Nucleophile) (Must be NH2 form) Glycine->Intermediate Path A: Amidation (Favored at 0°C, pH 9.5) Water Water/OH- (Competitor) Water->Intermediate Path B: Hydrolysis (Favored at >20°C, pH >11) Product Target Product: 2-(4-Cyanobenzenesulfonamido) acetic acid Intermediate->Product Major Pathway (Precipitates at pH 1) Byproduct Waste Byproduct: 4-Cyanobenzenesulfonic acid (Water Soluble) Intermediate->Byproduct Yield Loss (Stays in filtrate) Control1 Temp < 5°C Control2 pH 9.5 - 10.0

Caption: Kinetic competition between Amidation (Green path) and Hydrolysis (Red path). Yield optimization requires suppressing Path B via temperature and pH control.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and sulfonamide synthesis).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight into sulfonyl chloride hydrolysis rates vs. amidation).

  • European Patent Office. (2017). EP 3153498 A1: N-substituted phenyl glycine preparation method.[1] (Describes analogous synthesis of N-cyano phenyl glycines, highlighting pH adjustments for yield optimization).

  • PubChem. (n.d.).[2] this compound.[1] National Center for Biotechnology Information. (Compound identification and structure verification).

Sources

Purification techniques for "2-(4-Cyanobenzenesulfonamido)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Cyanobenzenesulfonamido)acetic acid

Case ID: PUR-CN-GLY-001 Compound: this compound Alternative Names:


-(4-cyanophenylsulfonyl)glycine; 

-[(4-cyanophenyl)sulfonyl]glycine. Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Executive Summary

You are dealing with an amphoteric molecule containing a carboxylic acid moiety (


), a sulfonamide linkage (

), and a hydrolytically sensitive nitrile group. The primary purification challenges for this compound are:
  • Separation from Sulfonic Acid: The starting material (4-cyanobenzenesulfonyl chloride) hydrolyzes to 4-cyanobenzenesulfonic acid, which is highly water-soluble and difficult to separate from the polar product.

  • Nitrile Stability: The cyano (

    
    ) group is susceptible to hydrolysis to an amide or carboxylic acid under vigorous acidic reflux or strong alkaline conditions at high temperatures.
    
  • "Oiling Out": Sulfonamides often separate as oils during recrystallization rather than discrete crystals.

This guide provides a self-validating purification workflow designed to maximize purity while preserving the nitrile functionality.

Module 1: The "Dirty" Crude – Acid-Base Extraction

Objective: Remove non-acidic impurities and inorganic salts before recrystallization. Mechanism: This protocol exploits the acidity of the carboxylic acid tail to solubilize the product in mild base (Sodium Bicarbonate), leaving non-acidic organic byproducts behind.

Protocol
  • Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (

    
    ) . Use approximately 10 mL per gram of crude.
    
    • Why:

      
       (pH ~8.5) is strong enough to deprotonate the carboxylic acid (
      
      
      
      ), solubilizing the product, but mild enough to prevent nitrile hydrolysis [1].
  • Filtration (Critical): Filter the solution through a Celite pad or sintered glass funnel.

    • Target: The filtrate contains your product.[1] The solid residue contains unreacted sulfonamides (bis-alkylation byproducts) or non-polar impurities.

  • Acidification: Cool the filtrate to

    
     in an ice bath. Slowly add 2M Hydrochloric Acid (
    
    
    
    )
    dropwise with vigorous stirring until pH reaches 2.0.
    • Observation: A thick white precipitate should form.

    • Troubleshooting: If no solid forms, the product may be hypersoluble due to ionic strength. Saturate the aqueous layer with

      
       (salting out) and extract with Ethyl Acetate (
      
      
      
      ), then dry and evaporate.
  • Isolation: Filter the precipitate, wash with ice-cold water (to remove trapped

    
    ), and dry under vacuum at 
    
    
    
    .

Module 2: Recrystallization (The Fine Polish)

Objective: Remove trace sulfonic acid and improve crystal morphology. Solvent System: Ethanol / Water (Gradient).

Protocol
  • Dissolution: Place the dried solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) to dissolve the solid.

    • Note: If the solution is colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot.

  • Precipitation: While keeping the solution near boiling, slowly add hot Water (

    
    )  dropwise until a faint, persistent turbidity (cloudiness) appears.
    
  • Clarification: Add one or two drops of ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then, move to a refrigerator (

    
    ) for 4 hours.
    
    • Why: Rapid cooling traps impurities. Slow cooling allows the sulfonamide to form an organized lattice, excluding the sulfonic acid impurities [2].

  • Wash: Filter crystals and wash with a cold 1:1 Ethanol/Water mixture.

Module 3: Troubleshooting & Logic Visualization

Workflow Diagram: Purification Logic

This diagram illustrates the decision-making process for purification, ensuring you do not lose yield to hydrolysis or poor separation.

PurificationLogic Start Crude Product (Solid/Sticky Oil) SolubilityCheck Dissolve in 5% NaHCO3 Start->SolubilityCheck Filter Filter Insolubles SolubilityCheck->Filter Filtrate Filtrate (Contains Product) Filter->Filtrate Residue Solid Residue (Discard) Filter->Residue Insoluble Impurities Acidify Acidify to pH 2 (0-5°C) Filtrate->Acidify Precipitate Precipitate formed? Acidify->Precipitate Collect Filter & Dry Precipitate->Collect Yes Extract Salt out (NaCl) & Extract w/ EtOAc Precipitate->Extract No (Product soluble) Recryst Recrystallize: EtOH/Water Collect->Recryst Extract->Recryst

Caption: Logical flow for the acid-base extraction and decision points for isolation.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization. How do I fix this?

  • Cause: The solution temperature is higher than the melting point of the solvated product, or the cooling was too rapid.

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

    • Allow the solution to cool very slowly by placing the flask inside a beaker of warm water (insulation method).

Q2: How do I know if I hydrolyzed the nitrile group?

  • Diagnostic: Check the IR spectrum.

    • Intact Product: Sharp peak at

      
        (
      
      
      
      stretch).
    • Hydrolyzed (Amide): Loss of nitrile peak; appearance of doublets around

      
       (
      
      
      
      ) and carbonyl shift.
    • Prevention: Avoid refluxing in strong acid (HCl/

      
      ) for >1 hour. Use mild bases (
      
      
      
      ) instead of
      
      
      when possible [3].

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes. Methanol is often a better solvent for sulfonamides due to higher polarity. However, Methanol is toxic. If using Methanol, ensure the water anti-solvent is added slowly, as the solubility drop-off can be sharper than in Ethanol.

Summary of Physical Properties

PropertyValue (Approx.)Notes
Molecular Formula

Molecular Weight 240.24 g/mol
Solubility (Water) Low (Acidic pH)Soluble at pH > 7
Solubility (EtOH) Moderate (Hot)Good for recrystallization

(Carboxyl)
~3.8First ionization

(Sulfonamide)
~9.5 - 10.0Second ionization

References

  • Schmidt, M. A., et al. (2017). "4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group." The Journal of Organic Chemistry. Validates the stability of the 4-cyanobenzenesulfonamide moiety under base/thiol conditions and its cleavage protocols.

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Technical Resource Center. Provides thermodynamic principles for sulfonamide crystallization and solvent selection (Ethanol/Water systems).

  • Behrouz, S., et al. (2009).[2] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride." Synthesis. Discusses mild conditions for sulfonamide synthesis to avoid side reactions like nitrile hydrolysis.

Sources

Technical Support Center: Cyanobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-CBS-2024-05 | Tier: 3 (Advanced Application Support) Status: Active | Last Updated: October 26, 2025

Introduction: The "Dual-Functionality" Paradox

Welcome to the technical support hub for cyanobenzenesulfonamides. You are likely here because you are attempting to synthesize a scaffold containing two conflicting functionalities:

  • The Nitrile (–CN): Sensitive to acid/base hydrolysis and nucleophilic attack.

  • The Sulfonamide (–SO₂NH₂): Requires strong electrophilic conditions to install (chlorosulfonation) or transition metals to couple (cyanation), both of which threaten the nitrile.

This guide moves beyond standard recipes to address the causality of failure. We have categorized the troubleshooting into three modules based on the synthetic route you are employing.

Module 1: The Chlorosulfonation Route

Context: You are treating a benzonitrile derivative with chlorosulfonic acid (


) to introduce the sulfonyl chloride, followed by amination.
Critical Issue: "My Nitrile Turned into an Amide"

Symptom: IR shows a broad peak at 3100–3400 cm⁻¹ (amide N-H) and carbonyl stretch at ~1680 cm⁻¹ instead of the sharp nitrile stretch at ~2230 cm⁻¹. Mass spec shows M+18 peak.

Root Cause Analysis: The nitrile group is thermodynamically unstable in the presence of strong acid and water. While chlorosulfonic acid is a dehydrating agent, the reaction generates sulfuric acid (


) as a byproduct.
  • Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by trace water.

  • The Accelerator:

    
     is a more potent hydration catalyst than 
    
    
    
    . As the reaction proceeds and
    
    
    concentration rises, the rate of hydrolysis accelerates exponentially if temperature is uncontrolled.

Troubleshooting Protocol:

  • Reagent Quality: Titrate your

    
    . If it is cloudy or viscous, it contains significant 
    
    
    
    and water. Distill fresh under inert atmosphere.
  • Temperature Staging:

    • Addition Phase: Keep < 0°C.

    • Reaction Phase: Do not exceed 50°C unless the substrate is highly deactivated. Hydrolysis rates double for every 10°C rise above 60°C.

  • The Thionyl Chloride Trick: Add 1.5 equivalents of

    
     to the reaction mixture. This scavenges chemically generated water, converting it to 
    
    
    
    and
    
    
    , keeping the media anhydrous.
Visualization: The Hydrolysis Competition

The following diagram illustrates the kinetic competition between the desired sulfonation and the undesired hydrolysis.

Chlorosulfonation_Pathways Start Benzonitrile Substrate Intermediate Reaction Matrix Start->Intermediate Mixing ClSO3H ClSO3H (Excess) ClSO3H->Intermediate Product Cyanobenzene- sulfonyl Chloride (Target) Intermediate->Product Path A: Anhydrous < 50°C Side1 Sulfamoyl- benzamide (Hydrolysis) Intermediate->Side1 Path B: Trace H2O > 60°C Side2 Benzoic Acid Derivatives Side1->Side2 Prolonged Heating

Caption: Path A represents the kinetic product. Path B activates when water accumulates, or temperature thresholds are breached.

Module 2: The Metal-Catalyzed Cyanation Route

Context: You have a halogenated benzenesulfonamide and are trying to replace the halogen with a nitrile using Pd-catalysis (e.g.,


 or 

).
Critical Issue: "The Reaction Stalls (0% Conversion)"

Symptom: Starting material is recovered unchanged. The catalyst mixture turns black (Pd precipitation) immediately.

Root Cause Analysis:

  • Cyanide Poisoning: Free cyanide ions (

    
    ) are excellent 
    
    
    
    -donors and bind irreversibly to Pd(II), forming stable
    
    
    species that are catalytically inactive.
  • Sulfonamide Interference: The sulfonamide N-H proton (

    
    ) is acidic. In the presence of base (required for the cycle), it deprotonates.[1] The resulting sulfonamidate anion coordinates to the Pd-center, blocking the transmetallation site.
    

Troubleshooting Protocol:

  • Solution A: Slow-Release Cyanide. Never use NaCN/KCN directly. Use

    
      (low solubility releases CN slowly) or 
    
    
    
    (non-toxic, releases CN only at high T).
  • Solution B: Ligand Selection. Use bidentate ligands with large bite angles (e.g., Xantphos ) or bulky palladacycles. These prevent the formation of the inactive bis-cyanide Pd complexes.

  • Solution C: Protect the Nitrogen. If the sulfonamide N-H is free, protect it (e.g., N,N-dimethyl or N-Boc) before cyanation. If you must use free sulfonamide, add 2.1 equivalents of base to ensure the species remains fully deprotonated and soluble, or use a catalyst system tolerant to acidic protons (e.g., Pd-XPhos).

Data: Cyanating Agent Performance Matrix
Cyanating AgentRisk of PoisoningReaction TimeRecommended Catalyst System
NaCN / KCN High Fast (if works)Not Recommended (Requires phase transfer)

Low2–6 Hours

+ dppf or Xantphos

Very Low12–24 Hours

+

TMS-CN ModerateFastRequires activation (fluoride source)

Module 3: Workup & Purification Hazards

Context: You have successfully synthesized the intermediate, but purity drops during isolation.

Critical Issue: The Pinner Reaction Trap

Symptom: You quenched your acid chloride with methanol/ethanol, or you tried to recrystallize the final product from an acidic alcohol solution. You isolated an imidate ester (or orthoester) instead of the nitrile.

Mechanism:



This is the Pinner Reaction .[2][3][4] It occurs specifically when a nitrile is exposed to an alcohol in the presence of anhydrous acid (like HCl gas or residual thionyl chloride).

Prevention Guide:

  • Quenching: Never quench a chlorosulfonation reaction mixture containing benzonitriles with alcohols. Use crushed ice or aqueous amine solutions directly.

  • Recrystallization: Avoid acidified alcohols. If the sulfonamide is an amine salt, ensure the solvent is neutral.

FAQ: Rapid Response Unit

Q: My product is turning pink/red on the bench. Is it decomposing? A: Likely yes. Cyanobenzenesulfonamides, especially those with electron-donating groups, are light-sensitive. The color change often indicates the formation of azo-linkages (Ar-N=N-Ar) via radical coupling of the sulfonamide nitrogen or oxidation of trace impurities.

  • Fix: Store in amber vials under Argon.

Q: I see a "dimer" in my LCMS during Pd-cyanation (


). 
A:  This is Homocoupling  (Ar-Ar). It happens when the Cyanide source is too slow to transmetallate, or if oxygen is present (oxidative homocoupling).
  • Fix: Degas solvents thoroughly (freeze-pump-thaw x3). Increase the concentration of the cyanide source slightly.

Q: Can I use Copper (CuCN) instead of Palladium? A: Yes (Rosenmund-von Braun reaction), but it requires harsh heat (>150°C). At these temperatures, the sulfonamide group is prone to desulfonylation (loss of


) or hydrolysis if any moisture is present. Pd-catalysis at 80–100°C is safer for the sulfonamide moiety.

References

  • Mechanisms of Nitrile Hydrolysis in Sulfuric Acid

    • Title: Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.[5]

    • Source:Zeitschrift für Naturforschung A (2008).[5]

    • URL:[Link]

  • Palladium-Catalyzed Cyan

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[6][7]

    • Source:Angewandte Chemie International Edition (2013).[6]

    • URL:[Link]

  • Use of Non-Toxic Cyanide Sources

    • Title: Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts using K4[Fe(CN)6].[8]

    • Source:Organic Letters (2023).[8]

    • URL:[Link][8]

  • The Pinner Reaction Mechanism Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism. Source:BenchChem Technical Guides.

Sources

Optimizing reaction conditions for sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis & Optimization

Introduction

Welcome to the Technical Support Center. Sulfonamide formation is a cornerstone reaction in medicinal chemistry, yet it is frequently plagued by variable yields, bis-sulfonylation, and hydrolytic side reactions. This guide moves beyond textbook definitions to provide field-tested protocols and troubleshooting logic.

Our approach relies on three pillars: Stoichiometric Control , Catalytic Activation , and pH Management . The protocols below are designed to be self-validating—meaning the setup itself minimizes common failure modes.

Part 1: The "Gold Standard" Protocols

Do not rely on a single method for all substrates. Select the protocol based on your amine's solubility and nucleophilicity.

Method A: The Anhydrous Protocol (DCM/Pyridine)

Best for: Valuable intermediates, acid-sensitive substrates, and small-scale discovery.

The Logic: Pyridine acts as both a solvent/base and a weak nucleophilic catalyst. Dichloromethane (DCM) solubilizes most organic sulfonyl chlorides.

Protocol:

  • Dissolve Amine (1.0 equiv) in dry DCM (0.1 – 0.2 M).

  • Add Pyridine (3.0 – 5.0 equiv) .

    • Check: If the amine is an HCl salt, add 1.0 equiv of TEA first to free the base.

  • Cool to 0 °C (Ice bath).

  • Add Sulfonyl Chloride (1.1 – 1.2 equiv) slowly (dropwise) over 10 minutes.

    • Why? This prevents high local concentrations of electrophile, reducing bis-sulfonylation risk.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation Point: TLC/LCMS at 1 hour. If >50% SM remains, add DMAP (0.1 equiv) (See Advanced Scenarios).

Method B: The Green Protocol (Schotten-Baumann)

Best for: Scale-up, water-soluble amines (amino acids), and avoiding toxic solvents.

The Logic: A biphasic system (Water/Ether or Water/DCM) uses an inorganic base (


) to scavenge protons. The reaction relies on the interfacial transfer or momentary solubility of the sulfonyl chloride.

Protocol:

  • Dissolve Amine (1.0 equiv) and

    
     (2.5 equiv)  in Water.
    
  • Add Sulfonyl Chloride (1.2 equiv) dissolved in a minimal amount of THF or Acetone (optional, to assist solubility).

  • Stir vigorously at RT.

    • Critical: Vigor determines the interfacial surface area.

  • Quench: Acidify to pH 2–3 with 1N HCl. The sulfonamide usually precipitates out.

Part 2: Visualizing the Workflow

The following diagram outlines the decision logic and workflow for the standard anhydrous protocol, including the critical DMAP loop.

SulfonamideWorkflow Start Start: Amine + Sulfonyl Chloride CheckSolubility Is Amine Water Soluble? Start->CheckSolubility MethodB Method B: Schotten-Baumann (Aq. Na2CO3 / THF) CheckSolubility->MethodB Yes MethodA Method A: Anhydrous (DCM / Pyridine) CheckSolubility->MethodA No Monitor Monitor (TLC/LCMS) @ 1h MethodB->Monitor MethodA->Monitor Decision Conversion > 50%? Monitor->Decision AddDMAP Add DMAP (10 mol%) Catalytic Activation Decision->AddDMAP No (Stalled) Workup Workup: 1. Acid Wash (1N HCl) 2. Brine Wash Decision->Workup Yes AddDMAP->Monitor Re-check @ 2h Purify Purification: Recrystallization or Flash Chrom. Workup->Purify

Caption: Decision logic for selecting reaction conditions and intervening with catalytic DMAP for stalled reactions.

Part 3: Troubleshooting & FAQs

Category 1: Reactivity & Yield

Q: My amine is sterically hindered (e.g., t-butyl amine or ortho-substituted aniline) and yield is <10%. What do I do? A: Standard pyridine catalysis is insufficient here. You must switch to a Nucleophilic Catalysis model using DMAP (4-Dimethylaminopyridine).

  • The Fix: Add 10–20 mol% DMAP to your reaction.

  • The Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is orders of magnitude more reactive toward the amine than the free sulfonyl chloride [1].

  • Warning: DMAP also accelerates hydrolysis; ensure solvents are strictly anhydrous.

Q: I see the Sulfonyl Chloride disappearing, but no product forms. Where is it going? A: This is classic Hydrolysis .

  • Diagnosis: Check for the corresponding Sulfonic Acid peak in LCMS (M+17 or M+18 depending on ionization).

  • The Fix:

    • Dry your DCM over activated molecular sieves.

    • If using Schotten-Baumann (aqueous), increase the sulfonyl chloride equivalents to 1.5–2.0 to account for the sacrificial loss to water [2].

    • Lower the temperature to 0 °C; hydrolysis rates often drop faster than amination rates at lower temps.

Category 2: Selectivity (Bis-Sulfonylation)

Q: I am reacting a primary amine, but I keep getting the bis-sulfonamide (


). How do I stop this? 
A:  Bis-sulfonylation occurs because the resulting sulfonamide proton is acidic (

), allowing it to be deprotonated by the base and react with a second equivalent of sulfonyl chloride.
  • The Fix (Stoichiometry): Strictly limit Sulfonyl Chloride to 0.9 – 1.0 equiv. Do not use excess.

  • The Fix (Order of Addition): Add the Sulfonyl Chloride solution dropwise to the Amine solution. This ensures the Amine is always in local excess, statistically favoring mono-substitution [3].

  • The Fix (Base Choice): Switch to a weaker base like

    
     or perform the reaction without base (using excess amine as the scavenger) if the substrate allows.
    
Category 3: Workup & Purification[1][2][3]

Q: My product smells strongly of pyridine even after rotovap. How do I remove it? A: Pyridine forms azeotropes and is difficult to remove by vacuum alone.

  • The Fix: Perform an aggressive acidic wash.

    • Dilute reaction mixture with EtOAc.

    • Wash 2x with 1M HCl or 10% Citric Acid . Pyridine will be protonated to the water-soluble pyridinium salt.

    • Note: If your product is basic (contains other amines), use a Copper(II) Sulfate wash. Pyridine coordinates to Copper (turning the aqueous layer blue) and is removed.

Part 4: Data Summary & Reagent Selection

Table 1: Base & Solvent Compatibility Matrix

ConditionBaseSolventBest ForWatch Out For
Standard Pyridine or TEADCM, THFGeneral purpose, secondary aminesPyridine removal during workup
Catalytic TEA + DMAP (10%)DCM, MeCNSterically hindered amines, AnilinesDMAP is hard to remove; Hydrolysis risk
Biphasic

/ NaOH

+ THF/DCM
Amino acids, Scale-up (>10g)Hydrolysis of sulfonyl chloride
Green None (Amine excess)Water / EtOHSimple aliphatic aminesRequires 2.0 equiv of amine (wasteful)

Part 5: Mechanistic Insight (DMAP Catalysis)

Understanding why DMAP works allows you to troubleshoot when it fails. The diagram below illustrates the catalytic cycle that bypasses the direct, slow attack of the amine.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) RSO2Cl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Fast Attack Intermediate->DMAP Cycle Regenerates Product Sulfonamide (Product) Intermediate->Product Amine Attack Amine Amine (Nucleophile) H_DMAP H-DMAP+ (Byproduct) Amine->H_DMAP Proton Transfer

Caption: The DMAP catalytic cycle accelerates reaction rates by forming a 'super-electrophile' intermediate [1].

References

  • Vertex Pharmaceuticals/NIH. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health. Link

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Link

  • BenchChem. (2025). Troubleshooting Common Issues in Sulfonamide Synthesis Reactions. Technical Support Notes. Link

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis by S-N Coupling: Recent Advances. Link

Technical Support Center: Stability & Handling of 2-(4-Cyanobenzenesulfonamido)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability, solubility, and handling of 2-(4-Cyanobenzenesulfonamido)acetic acid (also referred to as N-(4-cyanophenylsulfonyl)glycine). This molecule contains three distinct functional groups that dictate its behavior:[1]

  • Carboxylic Acid (

    
    ):  Determines pH-dependent solubility.
    
  • Sulfonamide (

    
    ):  Generally stable but susceptible to precipitation.
    
  • Nitrile (

    
    ):  The primary site for hydrolytic degradation.
    

Module 1: Solvent Selection & Solubility

Getting the compound into solution without crashing it out.

Solubility Matrix
SolventSolubility RatingComments
DMSO Excellent Recommended stock solvent (10–100 mM). Hygroscopic; keep dry.
DMF Excellent Good alternative to DMSO.
Water (pH < 4) Poor The compound is protonated and hydrophobic. Will precipitate.
Water (pH > 7.5) Good Forms a soluble carboxylate salt. Requires buffering.
Methanol/Ethanol Moderate WARNING: Risk of esterification (see Module 2).
Acetonitrile Good Good for dilutions; poor for high-concentration stocks.
Troubleshooting: "Why did my sample precipitate?"

User Issue: “I diluted my DMSO stock 1:100 into water/media, and it turned cloudy immediately.”

Root Cause: The pH Shock. The carboxylic acid moiety (


) is protonated in pure water or acidic media, rendering the molecule neutral and insoluble. The hydrophobic 4-cyanobenzene ring drives precipitation.

Solution:

  • Buffer is Mandatory: Do not dilute into pure water. Use a buffered solution (PBS, HEPES) at pH 7.4 or higher.

  • Pre-dissolve: If dosing into media, ensure the final DMSO concentration is <1% (v/v) to avoid toxicity, but sufficient to keep the "initial mixing" phase solubilized.

Module 2: Chemical Stability & Degradation

Preventing the molecule from falling apart.

Critical Degradation Pathways

The molecule faces two primary threats: Hydrolysis (in water) and Esterification (in alcohols).

1. Nitrile Hydrolysis (The "Slow Killer")

The cyano group (


) is susceptible to hydrolysis, converting first to a primary amide, then to a carboxylic acid.
  • Trigger: High pH (>10), Low pH (<2), or elevated temperature in aqueous solution.

  • Observation: Appearance of a new peak at M+18 (Amide) or M+19 (Acid) in LC-MS.

2. Fischer Esterification (The "Analytical Artifact")

User Issue: “I see a new impurity peak that grows over time while my sample sits in the HPLC autosampler.”

Root Cause: Methanolysis. If you dissolve the compound in Methanol (MeOH) and your HPLC mobile phase contains an acid modifier (Formic Acid, TFA), the terminal carboxylic acid will react with the solvent to form a Methyl Ester .

  • Reaction:

    
    
    
  • Observation: New peak at M+14 (Methyl group addition).

Visualizing the Degradation Logic

DegradationPathways Parent Parent Compound (2-(4-Cyanobenzenesulfonamido) acetic acid) Amide Impurity A: Primary Amide (+18 Da) Parent->Amide Hydrolysis (High/Low pH + H2O) Ester Artifact: Methyl Ester (+14 Da) Parent->Ester Esterification (MeOH + Acid Catalyst) DiAcid Impurity B: Dicarboxylic Acid (+19 Da) Amide->DiAcid Hydrolysis (Prolonged Heat)

Figure 1: Primary degradation pathways. Blue indicates the stable parent; Red indicates hydrolytic degradation; Yellow indicates solvent-induced artifacts.

Module 3: Analytical Validation & Protocols

How to prove your compound is still good.

Recommended HPLC Method

To separate the parent from its hydrolytic impurities, use a reverse-phase gradient.

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps the acid protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent esterification).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Cyanobenzene chromophore).

Stability Testing Workflow

Follow this decision tree to diagnose stability issues in your experiments.

Troubleshooting Start Start: Sample Prep SolventCheck Is solvent Alcohol-based? Start->SolventCheck Artifact High Risk of Esterification. Switch to ACN/DMSO. SolventCheck->Artifact Yes (MeOH/EtOH) Dissolution Dissolve in DMSO SolventCheck->Dissolution No (DMSO/ACN) Dilution Dilute into Media/Buffer Dissolution->Dilution PrecipCheck Is solution cloudy? Dilution->PrecipCheck PrecipAction Check pH. Must be > 7.4 for solubility. PrecipCheck->PrecipAction Yes HPLC Run HPLC/LC-MS PrecipCheck->HPLC No ResultCheck New Peaks? HPLC->ResultCheck M18 M+18 Peak: Nitrile Hydrolysis. Check water content/pH. ResultCheck->M18 Yes (M+18) Stable Single Peak: Compound Stable. ResultCheck->Stable No

Figure 2: Troubleshooting decision tree for sample preparation and analysis.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in the fridge? A: Yes, but with caution. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture from condensation, which accelerates nitrile hydrolysis.

  • Best Practice: Aliquot the stock into single-use vials. Store at -20°C. Thaw once and discard unused portions.

Q: Why does my LC-MS show a peak at M+23? A: This is not degradation. It is likely a Sodium Adduct (


). Because this molecule has a carboxylic acid, it eagerly chelates sodium ions present in glass or solvents. This is a common mass spec artifact, not a purity issue.

Q: Is the sulfonamide bond stable? A: Generally, yes. The sulfonamide bond (


) is chemically robust and typically requires harsh conditions (e.g., refluxing in strong HCl) to cleave. Under standard physiological or laboratory storage conditions, the nitrile and carboxylic acid groups are the primary stability concerns.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][4][5] Defines standard stress testing protocols (Hydrolysis, Oxidation, Heat).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for functional group stability; specifically stability of nitriles and esters).
  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[6] Journal of Biomolecular Screening, 8(3), 292-304. (2003).[2][4][5] Validates DMSO as a storage solvent and highlights moisture risks.

  • Kozlowska-Tylingo, K., et al. "Stability of sulfonamides in various pH conditions." Journal of Pharmaceutical and Biomedical Analysis. (General reference for sulfonamide bond stability).

Sources

Validation & Comparative

Structure-activity relationship of "2-(4-Cyanobenzenesulfonamido)acetic acid" derivatives

Note on Trustworthiness: This protocol is self-validating. The inclusion of a known standard inhibitor like Acetazolamide provides a positive control, ensuring the assay is performing as expected. A negative control (vehicle only) establishes the baseline 100% enzyme activity. Reproducibility is achieved by running all samples in duplicate or triplicate. For a more direct measurement of the physiological reaction, the stopped-flow CO₂ hydration assay is considered the gold standard. [1][11]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the development of potent and selective carbonic anhydrase inhibitors. The structure-activity relationship is well-defined:

  • The sulfonamide group is an essential zinc-binding anchor and should remain unmodified.

  • The 4-substituted phenyl ring provides a rigid core, with substitutions influencing electronic properties and the orientation of the tail.

  • The tail moiety is the primary determinant of isoform selectivity and offers the greatest opportunity for optimization. By designing tails that interact with non-conserved residues at the periphery of the active site, highly selective inhibitors for targets like CA IX and CA XII can be developed. [1][6] Future research should focus on designing novel tail fragments that exploit subtle differences between CA isoforms. The development of inhibitors with high selectivity for tumor-associated CAs over cytosolic isoforms remains a key objective for creating anticancer therapeutics with improved safety profiles. [1][7]Furthermore, exploring these scaffolds against CAs from pathogenic bacteria, such as Vibrio cholerae, presents a promising avenue for developing novel antibacterial agents. [2]

References

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11.
  • Chen, K. X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Various Authors. (2026). Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. Assiut University Bulletin for Pharmaceutical Sciences.
  • Oudah, K. H., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025).
  • Wieser, M., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • MilliporeSigma. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
  • Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Saeed, A., et al. Experimental data of human carbonic anhydrase (hCAs) inhibition assays adopting a stopped-flow CO₂ hydration method.
  • Abdoli, M., et al. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Angeli, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bionity.com.
  • Scientific Diagram. (2024). Structure activity relationships for compound (3, 2 and 4).
  • da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
  • Al-Ostath, A. I., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules.
  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Various Authors. (2025). Synthesis and Biological Evaluation of Ketorolac Analogs.
  • Al-Suwaidan, I. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Core.ac.uk.
  • Rollando, R., et al. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science.
  • Winkler, J. D., et al. (2006). Synthesis and biological evaluation of manzamine analogues. Organic Letters.
  • Scribd. (2015).
  • Jad, Y. E., et al. (2015). Synthesis and Biological Evaluation of a Teixobactin Analogue. Organic Letters.
  • Various Authors. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl. JScholar Publisher.

"2-(4-Cyanobenzenesulfonamido)acetic acid" selectivity against different enzyme isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note, designed for researchers evaluating 2-(4-Cyanobenzenesulfonamido)acetic acid as a candidate inhibitor within the context of diabetic complications and enzyme kinetics.

Target Class: Aldose Reductase Inhibitors (ARIs) | Primary Target: ALR2 (AKR1B1)

Executive Summary & Mechanism of Action

This compound represents a specific scaffold within the N-sulfonylglycine class of Aldose Reductase Inhibitors (ARIs). Unlike hydantoin-based inhibitors (e.g., Sorbinil), this compound utilizes a carboxylic acid "head" to anchor into the anion-binding pocket of the Aldose Reductase (ALR2) active site, while the cyanobenzene "tail" interacts with the hydrophobic specificity pocket.

The Core Challenge: The clinical failure of many ARIs is attributed to a lack of selectivity. The primary goal is to inhibit ALR2 (implicated in diabetic complications) while sparing ALR1 (Aldehyde Reductase), which is essential for detoxifying reactive aldehydes. Furthermore, because the sulfonamide moiety is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition, confirming selectivity against CA-II is critical to avoid systemic acid-base disturbances.

Comparative Analysis: Isoform Selectivity

The following table contrasts the projected performance of the 4-cyano-sulfonylglycine scaffold against industry standards.

Table 1: Enzyme Selectivity Profile (Representative Data)

CompoundTarget: ALR2 (

)
Off-Target: ALR1 (

)
Selectivity Index (ALR1/ALR2)Off-Target: CA-II (

)
Mechanism Class
This compound 25 - 50 nM *> 10,000 nM > 200 > 100

M
Carboxylic Acid / Sulfonamide
Sorbinil 10 - 20 nM2,000 nM~100> 100

M
Spirohydantoin
Epalrestat 10 - 30 nM5,000 nM~160> 100

M
Carboxylic Acid
Acetazolamide N/AN/AN/A10 nMSulfonamide (CA Control)

*Note: Data for the specific 4-cyano analog is derived from Structure-Activity Relationship (SAR) trends of N-sulfonylglycine derivatives. The electron-withdrawing cyano group typically enhances acidity and potency compared to unsubstituted analogs.

Key Insights:

  • ALR2 vs. ALR1: The carboxylic acid moiety provides high affinity for the ALR2 active site residues (Tyr48, His110, Trp111). The selectivity over ALR1 is driven by the distinct hydrophobic pocket where the cyanobenzene group binds; ALR1 has a smaller, more restrictive pocket than ALR2.

  • CA-II Selectivity: While primary sulfonamides (

    
    ) are potent CA inhibitors, N-substituted sulfonamides like this compound (
    
    
    
    ) generally show negligible affinity for Carbonic Anhydrase, reducing the risk of diuretic side effects.
Biological Context & Pathway Visualization

To understand the therapeutic window, one must visualize the Polyol Pathway. ALR2 reduces glucose to sorbitol (pathological in diabetes), while ALR1 reduces glucuronate to gulonate (physiological).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Glucuronate Glucuronate Gulonate Gulonate Glucuronate->Gulonate Detoxification ALR2 ALR2 (Target) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase ALR1 ALR1 (Off-Target) ALR1->Glucuronate Catalyzes Inhibitor 2-(4-Cyanobenzenesulfonamido) acetic acid Inhibitor->ALR2 Inhibits Inhibitor->ALR1 Weak/No Inhibition

Figure 1: The Polyol Pathway. The compound targets ALR2 to prevent Sorbitol accumulation while sparing the ALR1 detoxification pathway.

Experimental Protocol: Determination of Selectivity ( )

This protocol describes the spectrophotometric assay required to validate the selectivity of This compound .

Principle: ALR2 activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ using DL-glyceraldehyde as a substrate.

Materials:

  • Enzyme Sources: Recombinant Human ALR2 and ALR1 (expressed in E. coli).

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.1 mM final concentration).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Compound: this compound (dissolved in DMSO).

Workflow:

  • Preparation:

    • Prepare a dilution series of the compound (e.g., 0.1 nM to 100

      
      M) in DMSO. Ensure final DMSO concentration in assay is <1%.
      
  • Reaction Assembly (96-well plate):

    • Add 100

      
      L Phosphate Buffer.
      
    • Add 10

      
      L Enzyme (ALR2 or ALR1).
      
    • Add 5

      
      L Compound (or DMSO control).
      
    • Incubate for 10 minutes at 30°C to allow inhibitor binding.

  • Initiation:

    • Add 50

      
      L of Substrate/Cofactor Mix (DL-Glyceraldehyde + NADPH).
      
  • Measurement:

    • Monitor Absorbance at 340 nm (

      
      ) kinetically for 5 minutes.
      
  • Calculation:

    • Calculate the slope (

      
      ).
      
    • Determine % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to extract

      
      .
      

AssayWorkflow Step1 Prepare Reagents (Enzyme, NADPH, Substrate) Step2 Incubate Enzyme + Inhibitor (10 min @ 30°C) Step1->Step2 Step3 Add Substrate (Start Reaction) Step2->Step3 Step4 Measure A340 Kinetic Decline Step3->Step4 Step5 Calculate IC50 (ALR2 vs ALR1) Step4->Step5

Figure 2: Kinetic Assay Workflow for determining Selectivity Indices.

Troubleshooting & Controls
  • Solubility: Sulfonamido-acetic acids can precipitate in acidic buffers. Ensure the stock is fully dissolved in DMSO before dilution.

  • Substrate Inhibition: High concentrations of DL-glyceraldehyde can inhibit ALR2. Keep substrate concentration near

    
     (~10 mM).
    
  • Reference Standards: Always run Sorbinil or Epalrestat as a positive control to validate enzyme activity.

References
  • Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors." Expert Opinion on Therapeutic Patents. Link

  • El-Kabbani, O., et al. (2004). "Structure-based design of aldose reductase inhibitors." Journal of Medicinal Chemistry. Link

  • Guzman, A., et al. (1992). "Synthesis and aldose reductase inhibitory activity of N-sulfonylglycine derivatives." Journal of Medicinal Chemistry. Link

A Senior Application Scientist's Guide to the Comparative Analysis of Cyanobenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Gemini, Senior Application Scientist
Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The introduction of substituents onto the phenyl ring dramatically alters the molecule's physicochemical and pharmacological properties. Isomerism, the subtle yet profound variation in substituent placement, can lead to vastly different biological outcomes, turning a potent therapeutic into an inactive or even toxic compound.[3] This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of cyanobenzenesulfonamide, a scaffold of growing interest. We will delve into the structural nuances that govern their physicochemical properties, provide validated experimental protocols for their separation and characterization, and discuss the implications of these differences for researchers in drug discovery and chemical biology. This document is designed not as a rigid set of instructions, but as a foundational guide to empower researchers to make informed decisions in their work with these important chemical entities.

Part 1: The Influence of Isomeric Position on Molecular Properties

The position of the electron-withdrawing cyano (–CN) group on the benzene ring relative to the sulfonamide (–SO₂NH₂) group creates three distinct isomers with unique electronic and steric environments. These differences are not trivial; they fundamentally dictate the molecule's acidity, lipophilicity, and potential for intermolecular interactions—key determinants of its pharmacokinetic and pharmacodynamic profile.

The cyano group exerts a strong electron-withdrawing effect through both induction (via the sigma bond framework) and resonance (via the pi system).

  • Ortho-isomer (2-cyanobenzenesulfonamide): The proximity of the cyano and sulfonamide groups introduces significant steric hindrance and a strong inductive effect. This can influence the conformation of the sulfonamide group and the acidity of the sulfonamide proton.

  • Meta-isomer (3-cyanobenzenesulfonamide): The cyano group exerts its influence primarily through a powerful inductive effect, as it is not in a position to directly participate in resonance with the sulfonamide group.

  • Para-isomer (4-cyanobenzenesulfonamide): Both inductive and resonance effects are maximized in this configuration, leading to the strongest electron withdrawal from the benzene ring and the most significant impact on the sulfonamide group's acidity.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis & Confirmation Sample Dissolve Isomer Mixture (1 mg/mL Stock) Dilute Dilute to 10 µg/mL in Mobile Phase A/B Sample->Dilute Inject Inject 5 µL Sample Dilute->Inject Equilibrate Equilibrate Phenyl-Hexyl Column with 20% B Equilibrate->Inject Gradient Run Gradient Elution (20% -> 60% B over 15 min) Inject->Gradient Detect UV Detection at 254 nm Gradient->Detect Integrate Integrate Chromatogram (Identify Retention Times) Detect->Integrate Fraction Fraction Collection (Optional) Integrate->Fraction Confirm Confirm Identity (LC-MS / NMR) Fraction->Confirm logical_relationship cluster_structure Isomeric Structure cluster_properties Physicochemical Properties cluster_activity Potential Biological Impact Ortho Ortho-isomer (Steric Hindrance) pKa Acidity (pKa) Ortho->pKa LogP Lipophilicity (LogP) Ortho->LogP Shape Molecular Shape Ortho->Shape Meta Meta-isomer (Inductive Effect) Meta->pKa Meta->LogP Para Para-isomer (Resonance Effect) Para->pKa Para->LogP Solubility Solubility Para->Solubility Binding Target Binding Affinity pKa->Binding ADME ADME Profile (Permeability, Metabolism) LogP->ADME Solubility->ADME Shape->Binding Toxicity Off-Target Effects Shape->Toxicity

Sources

"2-(4-Cyanobenzenesulfonamido)acetic acid" bioactivity confirmation studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for confirming the bioactivity of 2-(4-Cyanobenzenesulfonamido)acetic acid (CAS: 214841-99-3). While primarily recognized as a versatile chemical scaffold and intermediate in the synthesis of anti-tubercular agents and tetrazole derivatives, this molecule possesses the core pharmacophore of Aldose Reductase Inhibitors (ARIs) .

This guide is designed for researchers validating this compound's intrinsic activity or utilizing it as a fragment in Structure-Activity Relationship (SAR) campaigns.

Executive Technical Summary
  • Compound: this compound[1][2][3]

  • Synonyms: N-(4-cyanobenzenesulfonyl)glycine; 4-Cyano-N-(carboxymethyl)benzenesulfonamide.

  • Primary Target Class: Aldose Reductase (ALR2) Inhibitor (Predicted/Scaffold).

  • Secondary Application: Synthetic intermediate for Tryptophan Synthase inhibitors (Anti-TB).

  • Chemical Class: N-arylsulfonylglycine.

This compound represents a classic "head-and-tail" pharmacophore used in the design of anionic enzyme inhibitors. Its structure consists of a polar carboxylic acid head (zinc/anion binder) and a hydrophobic 4-cyanobenzenesulfonyl tail (specificity pocket binder). This guide focuses on confirming its bioactivity against Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications.

Mechanism of Action & Structural Logic

The bioactivity of this compound is governed by its ability to mimic the transition state of enzyme substrates.

  • Anion Binding (Head): The carboxylic acid moiety (

    
    ) deprotonates at physiological pH to form a carboxylate anion. In ALR2, this anion anchors the molecule to the catalytic residues Tyr48 , His110 , and Trp111  at the base of the active site.
    
  • Hydrophobic Interaction (Tail): The sulfonamide linker places the 4-cyanophenyl ring into the hydrophobic "specificity pocket" (lined by Leu300, Trp111).

  • The Cyano Advantage: Unlike bulky halogenated analogs (e.g., 4-Bromo), the 4-Cyano group offers a high dipole moment and compact size, potentially improving metabolic stability while maintaining electron-withdrawing properties that increase the acidity of the sulfonamide nitrogen (

    
     modulation).
    
Diagram 1: Predicted Binding Mechanism (ALR2 Inhibition)

Mechanism cluster_ActiveSite Aldose Reductase (ALR2) Active Site fill_enzyme fill_enzyme fill_ligand fill_ligand fill_interaction fill_interaction Compound 2-(4-Cyanobenzenesulfonamido) acetic acid AnionPocket Anion Binding Pocket (Tyr48, His110, Trp111) Compound->AnionPocket Carboxylate Head (Electrostatic) SpecPocket Specificity Pocket (Hydrophobic Residues) Compound->SpecPocket 4-Cyanophenyl Tail (Van der Waals/Pi-Stacking) Inhibition Reduced Sorbitol Accumulation AnionPocket->Inhibition Blocks Substrate (Glucose) Binding SpecPocket->Inhibition Stabilizes Complex

Caption: Predicted bidentate binding mode of the N-arylsulfonylglycine scaffold within the Aldose Reductase active site.

Comparative Analysis: Performance vs. Standards

When confirming the bioactivity of this scaffold, it is critical to benchmark it against established inhibitors. The table below outlines expected performance metrics based on SAR principles of the N-arylsulfonylglycine class.

FeatureThis compound Tolrestat (Reference Standard)Sorbinil (Reference Standard)
Pharmacophore N-arylsulfonylglycineN-arylsulfonylglycine (Napthyl)Spirohydantoin
Binding Mode Competitive (Anionic)Competitive (Anionic)Competitive (Hydantoin ring)
Predicted IC50 Micromolar Range (1-50 µM) Nanomolar Range (10-100 nM)Nanomolar Range (1-10 µM)
Solubility High (Polar acid + Cyano)Moderate (Lipophilic tail)Moderate
Selectivity (ALR2 vs ALR1) Moderate (Scaffold dependent)HighModerate
Primary Use Lead Fragment / Probe Clinical Candidate (Withdrawn)Clinical Candidate

Analytic Insight: While Tolrestat utilizes a bulky trifluoromethyl-naphthalene tail for nanomolar potency, the 4-cyano-benzene tail of our subject compound is less lipophilic. Consequently, researchers should expect lower potency (higher IC50) compared to Tolrestat. Its value lies in its ligand efficiency (activity per atom) and utility as a fragment for "fragment-based drug design" (FBDD).

Experimental Protocol: Bioactivity Confirmation Assay

To validate the bioactivity of this compound, use the standard Spectrophotometric NADPH Oxidation Assay . This protocol measures the rate of decrease in absorbance at 340 nm as NADPH is consumed by ALR2.

Reagents & Preparation
  • Enzyme Source: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.1 mM final concentration).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Test Compound: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

Step-by-Step Workflow
  • Blanking: Calibrate spectrophotometer at 340 nm (30°C) with phosphate buffer.

  • Incubation: In a quartz cuvette, mix:

    • Enzyme solution (optimized for linear rate).

    • Test compound (or DMSO vehicle control).

    • Incubate for 5 minutes to allow inhibitor binding.

  • Initiation: Add NADPH and DL-Glyceraldehyde to start the reaction.

  • Measurement: Record

    
     for 5 minutes.
    
  • Calculation: Determine % Inhibition using the formula:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism or SigmaPlot).

Diagram 2: Experimental Workflow for Bioactivity Validation

Workflow Start Compound Preparation (DMSO Stock) Enzyme Enzyme Incubation (ALR2 + Inhibitor) Start->Enzyme 5 min Pre-incubation Reaction Reaction Initiation (+ NADPH/Substrate) Enzyme->Reaction Add Substrate Readout Kinetic Measurement (OD340nm decrease) Reaction->Readout Real-time Monitoring Analysis Data Analysis (IC50 Calculation) Readout->Analysis Sigmoidal Fit

Caption: Standardized workflow for confirming ALR2 inhibitory activity via NADPH oxidation kinetics.

Interpretation of Results
  • Confirmed Bioactivity: If the IC50 is < 100 µM , the compound is a confirmed "Hit" for the N-arylsulfonylglycine class.

  • Structure-Activity Relationship (SAR): Compare the IC50 of the 4-Cyano derivative with a 4-H (unsubstituted) control. The electron-withdrawing Cyano group should enhance acidity and potency.

  • Negative Result: If IC50 > 100 µM, consider testing against Carbonic Anhydrase II (CAII) to check for off-target sulfonamide activity, although the N-substitution typically precludes strong CAII inhibition.

References
  • CymitQuimica. (n.d.). This compound - Product Sheet. Retrieved from

  • Myman, A., et al. (2019). Novel tetrazole compounds and their use in the treatment of tuberculosis. Patent WO2019034729A1. (Describes the use of the compound as a key intermediate). Retrieved from

  • Da Settimo, A., et al. (1982). Synthesis and aldose reductase inhibitory activity of some N-benzenesulfonylglycine derivatives. Journal of Medicinal Chemistry, 25(12), 1474–1477. (Foundational SAR for the N-arylsulfonylglycine pharmacophore).
  • Costantino, L., et al. (1999). 1,2,4-Oxadiazol-5-ones as a new class of aldose reductase inhibitors. Journal of Medicinal Chemistry, 42(11), 1881–1893. (Comparative protocols for ALR2 inhibition assays).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Cyanobenzenesulfonamido)acetic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-(4-Cyanobenzenesulfonamido)acetic acid. In our work, the integrity of our data is intrinsically linked to the integrity of our processes, especially our safety protocols. This document moves beyond a simple checklist; it provides a foundational understanding of the "why" behind each safety recommendation, empowering you to work with confidence and precision. The protocols outlined here are designed as a self-validating system to ensure maximum safety and experimental reproducibility.

Hazard Analysis: A Molecule-Centric Approach

To establish a robust safety plan, we must first understand the inherent chemical risks of this compound. This involves deconstructing the molecule into its primary functional groups and anticipating their potential hazards.

  • The Cyano (-C≡N) Group: This is the most significant hazard. Organic cyanides can be hydrolyzed or decomposed to form the highly toxic cyanide anion (CN⁻)[1]. This anion is a potent inhibitor of cellular respiration[1][2]. Critically, cyanide compounds can react with acids to generate hydrogen cyanide (HCN), a volatile, flammable, and extremely toxic gas that can be fatal within minutes of inhalation[3][4]. The odor of HCN (faint, bitter almonds) is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it[4].

  • The Sulfonamide (-SO₂NH-) Group: While the primary scaffold of many pharmaceuticals, sulfonamides as a class can be associated with skin irritation. It is prudent to prevent direct skin contact.

  • The Carboxylic Acid (-COOH) Group: This group imparts acidic properties to the molecule. While it is a weak acid, its presence underscores the critical importance of avoiding contact with bases that could catalyze unintended reactions or, more importantly, avoiding other acids that could lower the pH of any aqueous solutions, thereby increasing the risk of HCN gas evolution[3][4]. The parent compound, cyanoacetic acid, is noted as corrosive and can cause severe skin burns and eye damage[5][6].

Based on the safety data for structurally related compounds like p-Cyanobenzenesulphonamide and other cyano-containing acetic acids, we can infer the following hazard profile:

  • Harmful if swallowed or inhaled[5][7].

  • Causes skin irritation[8].

  • Causes serious eye irritation[8].

  • May cause respiratory irritation[5][8].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary barrier against the identified chemical hazards. Each component is chosen to mitigate a specific risk. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132)[9].

PPE CategoryItemSpecification & Rationale
Hand Protection Double Nitrile GlovesSpecification: Powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after the handling procedure is complete. Change gloves regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact[10]. Causality: Double-gloving is a critical measure when handling cyanide compounds[3]. It provides a backup barrier in case of an undetected perforation in the outer glove. Nitrile offers good resistance to a range of chemicals. Powder-free gloves are essential to prevent aerosolizing chemical particles that may adhere to the powder[10].
Eye & Face Protection Chemical Splash Goggles & Face ShieldSpecification: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EU EN 166 standards. A full-face shield must be worn over the goggles[11][12]. Causality: The compound is a solid powder that can easily become airborne and is classified as a serious eye irritant[8]. Goggles protect against dust particles, while the face shield offers a broader defense against unexpected splashes during solution preparation[11].
Body Protection Chemical-Resistant Laboratory CoatSpecification: A fully-buttoned lab coat made of a chemical-resistant material. Ensure cuffs are snug. Causality: This prevents incidental skin contact with the chemical powder on arms and clothing. It serves as a removable barrier that can be quickly taken off in case of a significant spill, preventing prolonged skin exposure[13].
Respiratory Protection Certified Chemical Fume HoodSpecification: All handling of the solid compound and its solutions must occur within a properly functioning and certified chemical fume hood[2][3][4]. Causality: This is the most critical engineering control. It protects the user from inhaling airborne particles of the solid and, crucially, from any potential release of highly toxic hydrogen cyanide (HCN) gas[4]. A respirator (e.g., N95) is not a substitute for a fume hood for this type of hazard.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that each step, from preparation to execution, is performed with the highest degree of safety.

Step 1: Area Preparation & Pre-Operation Safety Check

  • Designate the Work Area: All handling must be performed in a designated area within a certified chemical fume hood[2][4]. Mark the area with a sign indicating the use of a toxic cyanide compound.

  • Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation.

  • Clear the Hood: Remove all non-essential items, especially acids and acidic solutions, from the fume hood to prevent accidental mixing[2][4].

  • Assemble Materials: Place all necessary apparatus (spatulas, weigh boats, glassware, etc.) inside the hood before introducing the chemical.

  • Locate Emergency Equipment: Confirm the clear accessibility of the safety shower and eyewash station[2][12].

Step 2: Weighing and Transfer of Solid Compound

  • Don Full PPE: Before handling the container, put on all required PPE as specified in the table above.

  • Perform in Fume Hood: Tare the balance inside the fume hood if possible. If not, weigh the empty container, add the chemical inside the hood, and re-weigh.

  • Minimize Dust: Handle the container and solid chemical carefully to avoid creating dust. Do not crush or grind the material outside of a contained system.

  • Immediate Cleanup: Use a small brush and dustpan or a dedicated vacuum cleaner with a HEPA filter to clean up any minor spills of the powder within the hood immediately.

Step 3: Solution Preparation

  • Solvent First: Add the desired solvent to your receiving flask.

  • Controlled Addition: Slowly and carefully add the weighed this compound to the solvent.

  • pH Control: CRITICAL STEP: Never add acid to a solution containing this compound unless it is a validated and risk-assessed part of the experimental protocol. Doing so could rapidly evolve lethal HCN gas[3].

Workflow for Safe Handling

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling Solid cluster_solution Step 3: Making Solution prep1 Don Full PPE prep2 Verify Fume Hood & Clear Area prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 handle1 Transfer Reagent to Hood prep3->handle1 handle2 Weigh Compound Inside Hood handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 sol1 Add Solvent to Flask handle3->sol1 sol2 Slowly Add Solid Compound sol1->sol2 sol3 AVOID ACIDIFICATION sol2->sol3 caption Fig. 1: Safe Handling Workflow.

Caption: Fig. 1: Step-by-step workflow for the safe handling of the solid compound.

Emergency Preparedness: Immediate Response Plan

SituationImmediate Action Protocol
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[7][14]. 2. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[7][8]. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately[7][8]. 2. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation to avoid secondary exposure)[1]. 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting[5][7]. 2. Seek immediate medical attention.
Minor Spill (in Fume Hood) 1. Wearing full PPE, cover the spill with an inert absorbent material. 2. Decontaminate the area by washing three times with an alkaline (pH >10) 10% bleach solution, followed by a water rinse[1]. 3. Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan: Cradle-to-Grave Chemical Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing cyanide must be segregated from normal laboratory waste streams[1].

Step 1: Waste Segregation

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled, sealed plastic container for cyanide waste.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, sealed, and labeled plastic waste container[1]. Do not use glass containers for basic cyanide waste , as highly basic conditions can degrade the glass[1].

Step 2: Waste Treatment

  • Alkalinization: All aqueous cyanide waste solutions must be treated with a strong base (e.g., sodium hydroxide) to maintain a pH greater than 10[1].

  • Rationale: Keeping the waste basic prevents the formation and release of highly toxic hydrogen cyanide (HCN) gas[1].

Step 3: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Clearly label the waste container with its contents.

Waste Disposal Workflow

G cluster_collection Step 1: Waste Collection cluster_treatment Step 2: In-Lab Treatment cluster_disposal Step 3: Final Disposal col1 Contaminated Solids (gloves, paper towels) col3 Dedicated, Labeled PLASTIC Container col1->col3 col2 Aqueous Solutions col2->col3 treat1 Adjust aqueous waste to pH > 10 with base col3->treat1 treat2 Seal container tightly treat1->treat2 disp1 Store in designated waste accumulation area treat2->disp1 disp2 Contact EHS for pickup disp1->disp2 caption Fig. 2: Cyanide Waste Disposal Workflow.

Caption: Fig. 2: Segregation and treatment workflow for cyanide-containing waste.

This guide provides a robust framework for handling this compound. By understanding the rationale behind each step, you are better equipped to maintain a safe and efficient research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available.

References

  • Safety Module: Cyanides. University of Minnesota, Department of Chemistry.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport, Environmental Health & Safety.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Cyanide Compounds Safety Services. University College London (UCL).
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
  • Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide. BenchChem.
  • Personal protective equipment for handling Sulfogaiacol. BenchChem.
  • Safety Data Sheet for p-Cyanobenzenesulphonamide. Fisher Scientific.
  • Safety D
  • Safety Data Sheet for 2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid. AK Scientific, Inc.
  • Safety Data Sheet for Cyanoacetic acid. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC/NIOSH.
  • PPE and Decontamination. Centers for Disease Control and Prevention (CDC).
  • 2-(3-cyanobenzenesulfonamido)
  • Cyanoacetic acid. Wikipedia.
  • Acetic Acid.
  • Acetic acid. Britannica.

Sources

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